N-(2,5-dimethoxyphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
Overview
Description
N-(2,5-dimethoxyphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as DASB, is a chemical compound that has been extensively studied for its potential use as a radioligand in positron emission tomography (PET) imaging. DASB is a selective serotonin reuptake inhibitor (SSRI) and has been shown to bind specifically to the serotonin transporter (SERT) in the brain.
Mechanism of Action
N-(2,5-dimethoxyphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide is a selective serotonin reuptake inhibitor (SSRI) and binds specifically to the serotonin transporter (SERT) in the brain. SERT is responsible for the reuptake of serotonin from the synaptic cleft, which regulates the levels of serotonin in the brain. By binding to SERT, this compound inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of SERT and subsequent increase in serotonin levels. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. Increased levels of serotonin in the brain have been associated with improvements in mood and reduction in symptoms of depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-dimethoxyphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide as a radioligand in PET imaging studies is its high selectivity for SERT. This allows for accurate visualization and measurement of SERT density in the brain. However, this compound has a relatively short half-life, which limits the duration of PET imaging studies. Additionally, the use of this compound in animal studies requires the use of anesthesia, which can affect SERT binding in the brain.
Future Directions
For N-(2,5-dimethoxyphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide research include the development of new radioligands with longer half-lives and improved selectivity for SERT. Additionally, studies investigating the role of SERT in various psychiatric disorders and the effects of pharmacological treatments on SERT binding in the brain are ongoing. Further research is also needed to understand the relationship between SERT binding and clinical outcomes in psychiatric disorders.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been primarily used as a radioligand in PET imaging studies to visualize the distribution and density of SERT in the brain. PET imaging with this compound has been used to investigate the role of SERT in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. This compound has also been used to study the effects of pharmacological treatments on SERT binding in the brain.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-25(32(27,28)20-12-9-18(29-2)10-13-20)17-7-5-16(6-8-17)23(26)24-21-15-19(30-3)11-14-22(21)31-4/h5-15H,1-4H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQPYXQLUKZIOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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